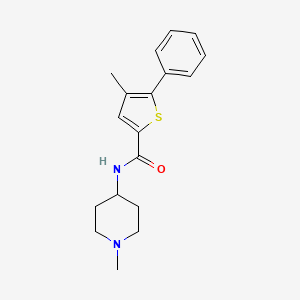
4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide, also known as MPTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTC belongs to the class of compounds known as thiophene carboxamides, which have been found to possess a wide range of biological activities. In
Mecanismo De Acción
The exact mechanism of action of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in an increase in the inhibitory neurotransmitter GABA, which leads to a reduction in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects
4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and anxiolytic effects. 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has also been found to have anticonvulsant properties, which may be useful in the treatment of epilepsy. Additionally, 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has been shown to have analgesic properties, which may be useful in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide is its high potency and selectivity for the GABAA receptor. This allows for more precise and targeted experiments. However, one limitation is that 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has a relatively short half-life, which may make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide. One area of interest is its potential use in the treatment of opioid addiction and withdrawal symptoms. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide and its potential use in the treatment of neurodegenerative disorders. Finally, more research is needed to determine the long-term effects of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide and its potential for use in clinical settings.
In conclusion, 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide is a chemical compound that has shown promising results in the treatment of various neurological disorders. Its high potency and selectivity for the GABAA receptor make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide involves the reaction of 4-methylthiophene-2-carboxylic acid with N-methyl-4-piperidone in the presence of a dehydrating agent. The resulting product is then treated with phenyl magnesium bromide to yield 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide. This synthesis method has been optimized to provide high yields and purity of 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anticonvulsant, analgesic, and anxiolytic properties. 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has also shown promising results in the treatment of opioid addiction and withdrawal symptoms. Additionally, 4-methyl-N-(1-methyl-4-piperidinyl)-5-phenyl-2-thiophenecarboxamide has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
4-methyl-N-(1-methylpiperidin-4-yl)-5-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-12-16(22-17(13)14-6-4-3-5-7-14)18(21)19-15-8-10-20(2)11-9-15/h3-7,12,15H,8-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOYMLRIPOSQGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2CCN(CC2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-methylpiperidin-4-yl)-5-phenylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2-fluorophenoxy)butyl]amino}ethanol](/img/structure/B5142743.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5142750.png)
![methyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}benzoate](/img/structure/B5142752.png)
![2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5142765.png)
amino]methyl}phenoxy)ethanol](/img/structure/B5142767.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5142775.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(4-fluorophenyl)piperazine](/img/structure/B5142778.png)

![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5142795.png)
![ethyl 7-(2,5-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5142799.png)
![2-[(2-bromobenzoyl)amino]ethyl 2-bromobenzoate](/img/structure/B5142807.png)
![4-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5142820.png)
![3-allyl-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(3-ethyl-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5142824.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5142835.png)